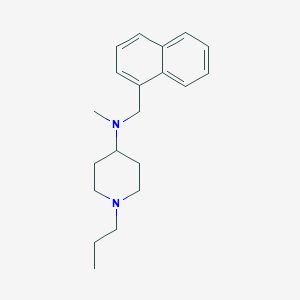![molecular formula C22H26FNO5S B6057366 ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate, commonly known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPM belongs to the class of piperidinecarboxylate compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of EFPM is not fully understood. However, studies have suggested that EFPM exerts its pharmacological effects by modulating the activity of ion channels and receptors. EFPM has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. EFPM has also been found to activate the PPARγ receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
EFPM has been shown to have several biochemical and physiological effects. EFPM has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. EFPM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EFPM has been found to have analgesic properties by reducing pain perception.
实验室实验的优点和局限性
EFPM has several advantages for lab experiments. EFPM is a relatively simple compound to synthesize, and its purity can be improved by recrystallization. Additionally, EFPM has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, EFPM has some limitations for lab experiments. EFPM has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EFPM has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.
未来方向
There are several future directions for the study of EFPM. One potential direction is to investigate the toxicity of EFPM in animal models. This could provide important information on the safety of EFPM for potential therapeutic applications. Another future direction is to study the pharmacokinetics of EFPM, including its absorption, distribution, metabolism, and excretion. This could provide important information on the optimal dosing and administration of EFPM. Additionally, further studies are needed to fully understand the mechanism of action of EFPM and its potential therapeutic applications in various diseases.
合成方法
The synthesis of EFPM involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxybenzylpiperidine-3-carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ethyl iodide to yield EFPM. The purity of EFPM can be improved by recrystallization from ethanol.
科学研究应用
EFPM has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that EFPM exhibits anti-tumor activity by inhibiting the growth of cancer cells. EFPM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EFPM has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
属性
IUPAC Name |
ethyl 1-(3-fluorophenyl)sulfonyl-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-29-21(25)22(15-17-7-4-9-19(13-17)28-2)11-6-12-24(16-22)30(26,27)20-10-5-8-18(23)14-20/h4-5,7-10,13-14H,3,6,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPLWPTVOGBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6057319.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)